![molecular formula C15H8Cl2F3N3S B2646573 4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 723332-80-7](/img/structure/B2646573.png)
4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and triazole precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound includes several functional groups that could influence its properties and reactivity. These include the triazole ring, two phenyl rings, and a thiol group. The presence of chloro and trifluoromethyl substituents on the phenyl rings could also significantly affect the compound’s behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some general predictions can be made based on the structure of this compound. For example, the presence of the polar thiol group and the aromatic rings suggests that it might have moderate solubility in polar organic solvents .Scientific Research Applications
Corrosion Inhibition
One of the prominent applications of triazole derivatives involves the prevention of metal corrosion. These compounds, including 4H-1,2,4-triazole derivatives, are studied for their effectiveness as corrosion inhibitors. For instance, their adsorption properties on mild steel surfaces in hydrochloric acid solutions were evaluated, showing significant inhibition efficiency. This suggests that certain 4H-triazole derivatives can serve as effective corrosion inhibitors, with their efficiency depending on the nature and type of substituents present in the molecule. The studies utilized techniques like weight loss and electrochemical methods to establish that these triazoles could act as mixed-type inhibitors, with efficiencies reaching up to 99.6% under certain conditions (Bentiss et al., 2007).
Electrochemical Behavior
The electrochemical behavior of thiotriazoles in aqueous-alcoholic media has been studied, focusing on their oxidation mechanisms. Such compounds, including variants of 1,2,4-triazole, exhibit similar redox behavior under specified conditions. The electrooxidation process primarily involves the oxidation of thiol compounds, followed by a dimerization process. This research provides insights into the electrochemical properties of thiotriazoles, laying the groundwork for their application in various chemical and electrochemical fields (Fotouhi et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of fused heterocyclic triazolothiadiazole derivatives have been conducted. These studies have revealed that certain derivatives exhibit promising antimicrobial properties, making them potential candidates for developing new antimicrobial agents. The structural variations and substitution patterns play a critical role in determining their activity, highlighting the chemical diversity and potential of triazole derivatives in pharmaceutical research (Almajan et al., 2010).
Molecular-Level Inhibition Studies
Research has also delved into the molecular-level understanding of the inhibition efficiency of triazole derivatives, particularly in the context of zinc corrosion in acidic media. Through quantum chemical approaches, studies have explored the relationship between molecular structures and inhibition efficiencies, underscoring the significant role of thiophenyl group placement in enhancing activity (Gece & Bilgiç, 2012).
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-4-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3S/c16-9-3-1-2-8(6-9)13-21-22-14(24)23(13)10-4-5-12(17)11(7-10)15(18,19)20/h1-7H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBJZZIEBUPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


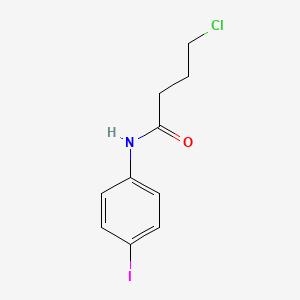
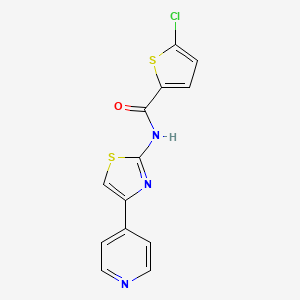
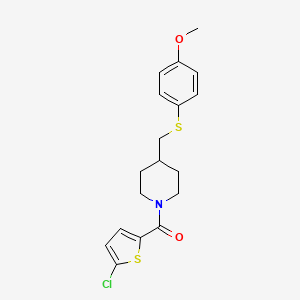
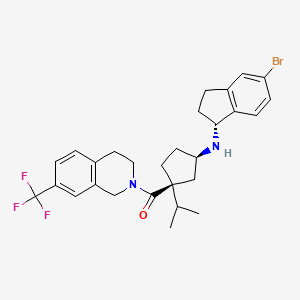
![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)
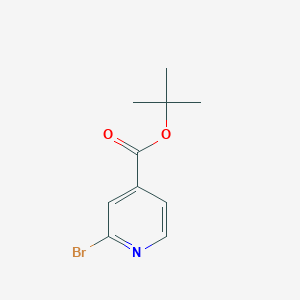
![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)
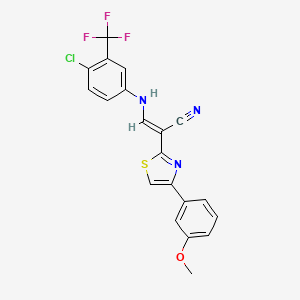
![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)

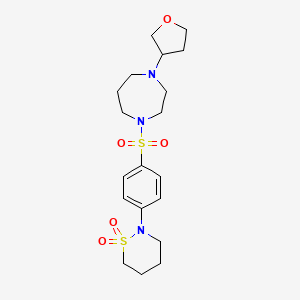
![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)